Cas no 1483-07-4 (L-Albizziin)

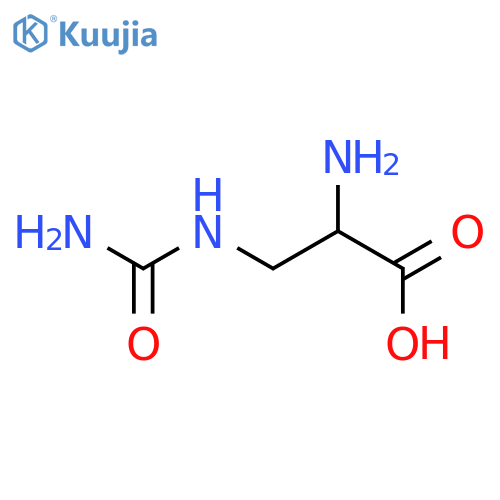

L-Albizziin structure

商品名:L-Albizziin

L-Albizziin 化学的及び物理的性質

名前と識別子

-

- (S)-2-Amino-3-ureidopropanoic acid

- L-(-)-2-Amino-3-ureidopropionic acid

- L-2-Amino-3-ureidopropionic acid

- Albizziin

- ALBIZZIIN(RG)

- L-Albizziin

- L-Albizziine

- (2S)-(-)-2-Amino-3-(carbamoylamino)propanoic acid

- L-b-Ureidoalanine

- ALBIZZIN

- NSC 132089

- L-ALBIZZINE

- Albizziine.

- H-ALA(UREIDO)-OH

- L-Ala(ureido)-OH

- Albizziin,98%

- L-(-)2-amino-3-ureidopropionic acid

- C4H9N3O3

- NSC 407273

- 3-[(Aminocarbonyl)amino]alanine #

- GZYFIMLSHBLMKF-REOHCLBHSA-N

- NS00121814

- h-beta-(ureido)-ala-oh

- L-beta-Ureidoalanine

- (2S)-2-amino-3-ureido-propanoic acid

- (2S)-2-ammonio-3-(carbamoylamino)propanoate

- AS-63003

- CS-0079579

- Propionic acid, 2-amino-3-ureido-, L-

- (2S)-2-amino-3-(carbamoylamino)propanoic acid

- DTXSID501318659

- AMY22571

- 3-((AMINOCARBONYL)AMINO)-L-ALANINE

- NSC-132089

- UNII-RW59AS48CR

- (2S)-3-(aminocarbonylamino)-2-azaniumyl-propanoate

- Q27107112

- HY-121167

- EINECS 216-046-1

- A-4650

- Albizzine

- NSC-823850

- MFCD00007952

- NSC823850

- RW59AS48CR

- L-Alanine, 3-((aminocarbonyl)amino)-

- C08264

- (Butyl Paraben)

- CHEBI:6173

- AKOS006237907

- 1483-07-4

- 3-Ureido-L-alanin

- Butyl 4-?Hydroxybenzoate

- C90278

- EN300-7026825

- SCHEMBL690347

- A808754

- AlbiZZiin (H-Dap(CONH2)-OH)

- L-Alanine, 3-[(aminocarbonyl)amino]-

- Albizziin (VAN)

- ZINC01531037

- Albizziin, AldrichCPR

- H--((Aminocarbonyl)amino)-Ala-OH;H-Dap(carbamoyl)-OH

- ALBIZZIIN [MI]

- (S)-2-Amino-3-ureidopropanoicacid

- DB-022424

- 3-[(Aminocarbonyl)amino]L-alanine; L-ss-Ureodialanine; L-2-Amino-3-ureidopropionic acid

- DTXCID901748462

- 3-[(Aminocarbonyl)amino]-L-alanine;L-(-)-2-Amino-3-ureidopropionic acid;L-Albizziine

- 2-Amino-3-ureidopropionic acid

- FA17261

- (2S)-2-azaniumyl-3-(carbamoylamino)propanoate

-

- MDL: MFCD00007952

- インチ: 1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m0/s1

- InChIKey: GZYFIMLSHBLMKF-REOHCLBHSA-N

- ほほえんだ: O=C(O)[C@@H](N)CNC(N)=O

計算された属性

- せいみつぶんしりょう: 147.06400

- どういたいしつりょう: 147.06439116g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -4.6

- トポロジー分子極性表面積: 118Ų

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.4397 (rough estimate)

- ゆうかいてん: 220-223 ºC (dec.)

- ふってん: 267.22°C (rough estimate)

- 屈折率: 1.5700 (estimate)

- PSA: 118.44000

- LogP: -0.14190

- マーカー: 13,210

- ひせんこうど: -23.4 º (c=1, 1M HCl)

- ようかいせい: 水に溶ける

L-Albizziin セキュリティ情報

L-Albizziin 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

L-Albizziin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-218627-250mg |

L-Albizziin, |

1483-07-4 | 250mg |

¥752.00 | 2023-09-05 | ||

| Apollo Scientific | BIA4006-100mg |

L-Albizziine |

1483-07-4 | 100mg |

£45.00 | 2025-02-19 | ||

| Apollo Scientific | BIA4006-1g |

L-Albizziine |

1483-07-4 | 1g |

£275.00 | 2025-02-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00492-500mg |

(S)-2-Amino-3-ureidopropanoicacid |

1483-07-4 | 500mg |

¥2588.0 | 2021-09-04 | ||

| Apollo Scientific | OR1200T-500mg |

(2S)-(-)-2-Amino-3-(carbamoylamino)propanoic acid |

1483-07-4 | 500mg |

£283.00 | 2023-09-02 | ||

| Apollo Scientific | OR1200T-2.5g |

(2S)-(-)-2-Amino-3-(carbamoylamino)propanoic acid |

1483-07-4 | 2.5g |

£1280.00 | 2023-09-02 | ||

| Chemenu | CM283390-1g |

(S)-2-Amino-3-ureidopropanoic acid |

1483-07-4 | 97% | 1g |

$344 | 2022-06-12 | |

| S e l l e c k ZHONG GUO | E0134-5mg |

L-Albizziin |

1483-07-4 | 98.46% | 5mg |

¥573.32 | 2023-09-15 | |

| Enamine | EN300-7026825-5.0g |

(2S)-2-amino-3-(carbamoylamino)propanoic acid |

1483-07-4 | 5g |

$3645.0 | 2023-05-25 | ||

| Biosynth | FA17261-0.25 g |

L-Albizziin |

1483-07-4 | 0.25 g |

$101.55 | 2023-01-05 |

L-Albizziin 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

1483-07-4 (L-Albizziin) 関連製品

- 134053-09-1(D-Albizziin)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1483-07-4)L-Albizziin

清らかである:99%/99%/99%

はかる:25mg/50mg/100mg

価格 ($):206.0/302.0/454.0